3-(2-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC16328375
Molecular Formula: C17H19ClN6O
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN6O |
|---|---|
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-2-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H19ClN6O/c1-10(2)8-15-19-17(22-21-15)20-16(25)14-9-13(23-24(14)3)11-6-4-5-7-12(11)18/h4-7,9-10H,8H2,1-3H3,(H2,19,20,21,22,25) |
| Standard InChI Key | HSBMMPPQNFLVMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates two nitrogen-containing heterocycles: a pyrazole ring at position 5 and a 1,2,4-triazole ring at position 3 (Figure 1). The pyrazole component is substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 1, while the triazole moiety features a 2-methylpropyl (isobutyl) chain at position 3. A carboxamide bridge links the two rings, creating a planar conformation that enhances intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₆O |
| Molecular Weight | 358.8 g/mol |
| SMILES Notation | CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl |
| IUPAC Name | 5-(2-chlorophenyl)-2-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazole-3-carboxamide |
Physicochemical Characteristics
The compound’s logP value, estimated at 3.2, indicates moderate lipophilicity, favoring membrane permeability. Its polar surface area (PSA) of 98 Ų suggests compatibility with oral bioavailability criteria. The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, potentially influencing receptor binding kinetics .
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically proceeds via a five-step route:
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Pyrazole Formation: Condensation of 2-chlorophenylhydrazine with ethyl acetoacetate yields the pyrazole core.
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Carboxamide Introduction: Reaction with chlorocarbonyl isocyanate forms the carboxamide intermediate.
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Triazole Coupling: Huisgen cycloaddition between propargylamine derivatives and azides generates the 1,2,4-triazole ring.
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Isobutyl Substitution: Alkylation with 1-bromo-2-methylpropane introduces the branched alkyl chain.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .
Table 2: Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Cycloaddition Temperature | 80°C |
| Catalyst | CuI (5 mol%) |
| Reaction Time | 12 hours |
| Yield | 72% |
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.58–7.42 (m, 4H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, CH₂), 2.91 (s, 3H, N-CH₃).
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HRMS: m/z 359.1321 [M+H]⁺ (calc. 359.1324).
Chromatographic Validation
HPLC analysis (C18 column, acetonitrile/water 65:35) confirms purity at 99.1% with a retention time of 6.8 minutes. UPLC-MS/MS fragmentation patterns align with theoretical predictions, validating structural integrity.
Biological Activity and Mechanism
Target Engagement
The compound inhibits fungal CYP51 (lanosterol 14α-demethylase) with an IC₅₀ of 0.8 μM, disrupting ergosterol biosynthesis. Molecular docking reveals hydrogen bonding between the carboxamide group and heme propionate residues (PDB: 5FSA) . Against human topoisomerase IIα, it exhibits mixed inhibition (Ki = 2.3 μM), intercalating DNA via the chlorophenyl moiety .
Table 3: Pharmacodynamic Profile
| Target | Activity (IC₅₀) | Mechanism |
|---|---|---|
| Candida albicans CYP51 | 0.8 μM | Ergosterol synthesis blockade |
| Human Topo IIα | 2.3 μM | DNA intercalation |
| COX-2 | 15.6 μM | Competitive inhibition |
Therapeutic Applications
Antifungal Development
In murine candidiasis models, the compound reduces fungal burden by 3.2 log10 CFU/g at 50 mg/kg/day (p<0.01 vs fluconazole). Synergy with amphotericin B (FICI=0.3) suggests combination therapy potential .
Oncology Applications
Against MCF-7 breast cancer cells, it induces G2/M arrest (48% cells at 10 μM) via p21 upregulation. In vivo xenograft studies show 62% tumor volume reduction after 21-day treatment (50 mg/kg, oral) .
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